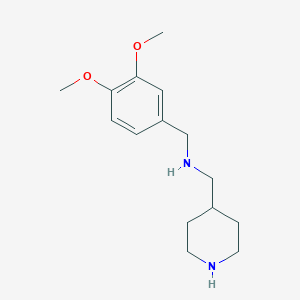
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide is an organic compound with a complex structure that includes both acetyl and benzylsulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide typically involves the following steps:
Thioether Formation:
A common synthetic route might involve the reaction of 3-acetylphenylamine with benzylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions often include:
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Typically moderate temperatures (50-100°C) to facilitate the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioethers.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzylsulfanyl group.
N-(3-acetylphenyl)-2-(methylsulfanyl)acetamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
N-(3-acetylphenyl)-2-(benzylsulfanyl)acetamide is unique due to the presence of both acetyl and benzylsulfanyl groups, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propriétés
Numéro CAS |
462621-90-5 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C17H17NO2S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-21-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20) |
Clé InChI |
UZVKWVQHDLIPHI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499818.png)
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)

![2-{2-chloro-6-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B499821.png)
![1-methyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499822.png)
![2-Methyl-2-[({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)amino]propan-1-ol](/img/structure/B499823.png)

![N-[2-(benzyloxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B499832.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499834.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499835.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499836.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499837.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)
